molecular formula C12H7NOS B566494 Naphtho[2,1-d]thiazole-2-carboxaldehyde CAS No. 109440-72-4

Naphtho[2,1-d]thiazole-2-carboxaldehyde

Cat. No.: B566494
CAS No.: 109440-72-4
M. Wt: 213.254
InChI Key: LWBDIOMVGMFZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,1-d]thiazole-2-carboxaldehyde is a high-value chemical building block designed for advanced research and development. This compound features a naphthothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, fused with a versatile carboxaldehyde functional group at the 2-position. The aldehyde group serves as a critical reactive handle for further synthetic elaboration, allowing researchers to construct complex molecular architectures via condensation, nucleophilic addition, and other reactions . The naphtho[2,1-d]thiazole scaffold is of significant interest in pharmaceutical and materials science research. Related naphthothiazole derivatives have been extensively studied for their potent biological activities, including antimicrobial , anticancer , and antifungal properties . The incorporation of a formyl group at the 2-position is a strategic modification, enabling the synthesis of novel Schiff bases, heterocyclic hybrids, and functionalized molecules for drug discovery and screening programs. Furthermore, naphthothiazole-based compounds have demonstrated utility in the development of fluorescent materials and sensors due to their extended π-conjugated system, which can be fine-tuned by modifications at the 2-position . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

109440-72-4

Molecular Formula

C12H7NOS

Molecular Weight

213.254

IUPAC Name

benzo[g][1,3]benzothiazole-2-carbaldehyde

InChI

InChI=1S/C12H7NOS/c14-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-7H

InChI Key

LWBDIOMVGMFZEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C=O

Synonyms

Naphtho[2,1-d]thiazole-2-carboxaldehyde (6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing naphtho[2,1-d]thiazole-2-carboxaldehyde involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air conditions . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-d]thiazole-2-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed:

    Oxidation: Naphtho[2,1-d]thiazole-2-carboxylic acid.

    Reduction: Naphtho[2,1-d]thiazole-2-methanol.

    Substitution: Various substituted naphtho[2,1-d]thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Naphtho[2,1-d]thiazole-2-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[2,1-d]thiazole-2-carboxaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Substituent Effects

The properties and applications of naphthothiazole derivatives are highly dependent on substituents. Key comparisons include:

Compound Substituent Key Features
Naphtho[2,1-d]thiazole-2-carboxaldehyde Aldehyde (-CHO) High electrophilicity; used in condensation reactions. Microwave synthesis yields ~92% .
Naphtho[2,1-d]thiazole-2-carbonitrile (CAS 39785-43-8) Nitrile (-CN) Lower polarity than aldehyde; molecular weight 210.25 g/mol. Used in heterocyclic expansions .
2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphtho[1,2-d]thiazole (Compound 8) Ethylimidoform, cyanopyrazole Melting point: 225–227°C; IR ν(CN): 2218 cm⁻¹. Exhibits moderate cytotoxicity .
Naphtho[2,1-d]-1,2,3-thiadiazole (CAS 234-50-4) Thiadiazole ring Molecular weight 186.23 g/mol; melting point 88–89°C. Used in materials science .
2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphtho[1,2-d]thiazole (Compound 11) Benzamido, pyrimidine Melting point 276°C; IR ν(NH): 3395–3240 cm⁻¹. Potential antimicrobial applications .

Key Observations :

  • Aldehyde and nitrile substituents enhance reactivity but differ in polarity and applications.
  • Bulky substituents (e.g., pyrimidine, benzamido) increase molecular complexity and bioactivity .

Key Observations :

  • Microwave synthesis offers superior yields and shorter reaction times compared to traditional reflux methods.
  • Cyclization reactions (e.g., forming pyrimidine or triazole rings) typically require harsh conditions but enable access to bioactive derivatives .

Physical and Spectral Properties

Property This compound Compound 8 Naphtho[2,1-d]-1,2,3-thiadiazole
Melting Point (°C) Not reported 225–227 88–89
Molecular Weight (g/mol) ~238 (estimated) 347.43 186.23
IR Signature ν(C=O) ~1700 cm⁻¹ (estimated) ν(CN) 2218 cm⁻¹ N/A
$^{1}\text{H-NMR}$ Aldehyde proton ~10 ppm (estimated) δ 1.62 (CH3), 7.14–7.35 (Ar–H) Not reported

Key Observations :

  • Aldehyde protons in NMR and C=O stretches in IR are critical for structural confirmation.
  • Thiadiazole derivatives exhibit lower molecular weights and melting points due to reduced ring strain .

Q & A

Q. What are the optimized synthetic routes for preparing Naphtho[2,1-d]thiazole-2-carboxaldehyde derivatives?

A novel method involves condensation of naphthalen-2-amine with carbonyl chlorides (e.g., thiophene-2-carbonyl chloride) in propan-2-ol, followed by treatment with P₂S₅ in anhydrous toluene to form thioamides. Oxidation with potassium ferricyanide in alkaline medium yields the target compound in high purity. Optimization studies show that using 1.2 equivalents of iodobenzene diacetate (IBD) in acetonitrile at 20°C achieves up to 92% isolated yields within 150 minutes .

Q. How is structural characterization performed for naphtho[2,1-d]thiazole derivatives?

X-ray crystallography is critical for confirming regioselectivity and molecular geometry. For example, the crystal structure of 2-(2-fluorophenyl)naphtho[2,1-d]thiazole (C₁₇H₁₀FNS) was resolved to validate bond angles and planarity of the fused aromatic system . Complementary techniques include ¹H/¹³C NMR, FT-IR, and HRMS, as demonstrated in studies analyzing substituent effects on spectral shifts .

Q. What analytical techniques ensure purity and structural fidelity of synthesized derivatives?

High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) with Rf value comparisons are standard. For example, HRMS data for 4-(4-chlorophenyl)thiazole derivatives confirmed molecular ion peaks within 3 ppm error, while NMR spectra (¹H, ¹³C) validated functional group integration .

Advanced Research Questions

Q. What factors govern regioselectivity in electrophilic substitution reactions of naphtho[2,1-d]thiazole derivatives?

Quantum chemical calculations (DFT) reveal that electrophiles (e.g., nitronium ions) preferentially attack position 5 of the thiophene ring due to lower activation barriers and higher electron density at this site. Experimental validation via nitration and bromination reactions showed exclusive substitution at position 5, aligning with computational predictions .

Q. How do reaction intermediates influence synthetic mechanisms in thiazole cyclization?

Electron paramagnetic resonance (EPR) studies identified TEMPO-radical adducts as key intermediates in naphthoxazole synthesis. ¹⁸O-labeled experiments confirmed that the oxygen source in cyclization originates from TEMPO, not solvents, enabling precise control over reaction pathways .

Q. What computational methods validate cyclization mechanisms in thiazole formation?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level mapped the energy profile for cyclization steps. Transition state analysis revealed that C1 of the naphthalene ring initiates ring closure, with activation energies consistent with experimental kinetics (e.g., 70–80°C, 12-hour reaction times) .

Q. How do substituents on the thiazole ring modulate biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CN) enhance antiplasmodial activity by increasing binding affinity to KCa3.1 potassium channels. Derivatives with 4-chlorophenyl substituents exhibited IC₅₀ values of 1.2 μM against Plasmodium falciparum, outperforming unsubstituted analogs .

Data Contradictions and Resolutions

Q. Why do synthetic yields vary significantly under similar conditions?

Discrepancies arise from solvent polarity and catalyst loading. For instance, using acetonitrile with IBD gave 8% yield for 2-(4-methylbenzamido)naphthothiazole at 20°C, while switching to DMF and heating to 80°C increased yields to 75%. Kinetic studies suggest solvent-dependent stabilization of intermediates .

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